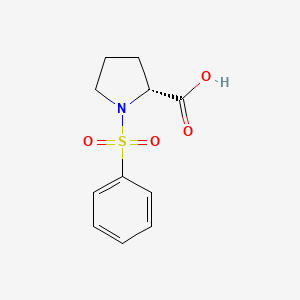

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSWZYFYLXTMLJ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with benzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfur atom of the benzenesulfonyl chloride, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has garnered attention for its potential use in drug development targeting various diseases. Some notable applications include:

- Inhibition of Metalloproteases : The compound has been identified as an effective inhibitor of metalloproteases, particularly zinc proteases. This inhibition is crucial for treating conditions associated with excessive metalloprotease activity, such as myocardial ischemia, hypertension, and certain cancers .

- Therapeutic Uses : It has been suggested for use in the treatment and prophylaxis of diseases related to endothelin-converting enzyme activity, including:

Biochemical Research

In biochemical research, (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid serves as a valuable tool compound. Its applications include:

- Enzyme Interaction Studies : The compound is utilized to explore interactions with biological macromolecules such as proteins and enzymes. These studies help elucidate its mechanism of action and optimize its therapeutic potential .

- Metabolic Pathway Exploration : Researchers employ this compound to investigate metabolic pathways, allowing for a better understanding of biochemical processes and potential therapeutic targets .

Chemical Synthesis

The compound plays a role in chemical synthesis as an intermediate in the production of more complex molecules or derivatives. Its functional groups facilitate various chemical reactions, enabling the development of novel compounds with specific biological activities .

Mecanismo De Acción

The mechanism of action of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereochemical Variants: (2S)-Configured Analogues

Compounds like (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid (e.g., 2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl-1-pyrrolidine-2(S)-carboxylic acid in ) exhibit reversed stereochemistry at the 2-position. Such stereochemical differences significantly alter binding affinities to chiral biological targets. For instance, R-configuration derivatives often show enhanced selectivity in enzyme inhibition compared to S-isomers due to spatial compatibility with active sites .

Substituted Benzenesulfonyl Derivatives

describes derivatives with substituents on the benzenesulfonyl ring:

- 4-Nitrophenyl and 6-nitropyridinyl groups (Compounds 4a, 4b): Nitro groups enhance electrophilicity, improving interactions with electron-rich enzyme pockets.

Table 1: Key Substituent Effects on Benzenesulfonyl Derivatives

tert-Butoxycarbonyl (BOC)-Protected Analogues

Compounds like (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid () and BOC-(R)-α-(4-chlorobenzyl)-proline () replace the benzenesulfonyl group with BOC, a common protecting group. BOC derivatives offer improved stability during synthesis but require deprotection for bioactivity, unlike the inherently reactive benzenesulfonyl group .

Trifluoromethyl and Halogen-Substituted Derivatives

highlights rac-(2R,3S)-1-BOC-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid. The trifluoromethyl group increases metabolic stability and lipophilicity, enhancing membrane permeability compared to the parent compound .

Amide and Hydroxyl-Functionalized Analogues

Compounds such as (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide () and (2S,4R)-1-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid () introduce amide or hydroxyl groups. These modifications improve hydrogen-bonding capacity and solubility, critical for oral bioavailability .

Actividad Biológica

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a benzenesulfonyl group, and a carboxylic acid moiety. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃NO₃S. The presence of the pyrrolidine ring contributes to its biological activity by allowing interactions with various biological targets. The benzenesulfonyl group enhances solubility and reactivity, while the carboxylic acid functionality provides acidic properties that facilitate interactions in biological systems.

Pharmacological Effects

Research indicates that this compound exhibits multiple pharmacological effects, primarily due to its interaction with biological macromolecules such as proteins and enzymes. Key activities include:

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may possess antioxidant properties.

- Enzyme Inhibition : It has been explored for its potential to inhibit various enzymes, which is critical in drug development.

- Antimicrobial Activity : Its structural similarities with other pyrrolidine derivatives suggest potential antimicrobial properties.

The mechanism of action involves binding to specific molecular targets, which alters their activity and leads to various biological effects. For instance, the compound may interact with kinases or receptors, influencing signal transduction pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(benzenesulfonyl)pyrrolidine | Similar pyrrolidine structure without carboxylic acid | Antimicrobial |

| (S)-2-(benzenesulfonyl)glycine | Contains a glycine moiety instead of pyrrolidine | Anti-inflammatory |

| 4-(benzenesulfonyl)butanoic acid | Longer carbon chain with similar sulfonamide group | Antioxidant |

The unique combination of functional groups in this compound provides distinct pharmacological profiles that are not present in other similar compounds, making it an interesting candidate for further research in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Functionalization : Modifying existing pyrrolidine derivatives by introducing the benzenesulfonyl and carboxylic functionalities.

- Multi-step Synthesis : Employing various synthetic techniques to construct the compound from simpler precursors.

These methods highlight the compound's synthetic versatility and potential for modification to enhance its biological activity.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. For example, modifications to the structure led to enhanced potency against specific tumor types .

- Enzyme Interaction Studies : Binding assays revealed that this compound interacts selectively with certain kinases, providing insights into its mechanism of action and therapeutic potential .

Q & A

Basic: What are the optimal synthetic routes for (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves sulfonylation of a pyrrolidine-2-carboxylic acid precursor. A common approach includes:

- Step 1: Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., NaOH) to avoid side reactions .

- Step 2: Sulfonylation with benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C, catalyzed by triethylamine to enhance nucleophilicity .

- Step 3: Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification via recrystallization or column chromatography .

Key Considerations:

- Chiral purity is maintained using enantiomerically pure starting materials or chiral catalysts (e.g., L-proline derivatives) .

- Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is purity and enantiomeric excess (ee) validated for this compound?

Methodological Answer:

- HPLC Analysis: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Retention times and peak areas quantify ee (>98% achievable) .

- Titration: Acid-base titration with NaOH (0.1 M) confirms carboxylic acid functionality, with endpoints verified by phenolphthalein .

- Melting Point: Sharp melting points (e.g., 133–135°C) indicate high crystallinity and purity .

Advanced: How do kinetic studies inform reaction optimization for sulfonylation?

Methodological Answer:

Kinetic data (e.g., rate constants, activation energy) are derived via:

- Pseudo-First-Order Kinetics: Monitor sulfonylation progress under excess benzenesulfonyl chloride using UV-Vis spectroscopy (λ = 254 nm for sulfonate intermediates) .

- Arrhenius Analysis: Vary temperatures (0–40°C) to calculate activation energy (Ea), optimizing conditions for minimal side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity, validated experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.